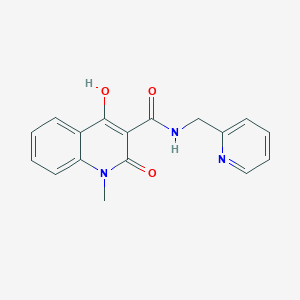
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone, also known as BEHQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biology. BEHQ is a bioactive molecule that possesses several interesting properties, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is not fully understood, but several studies have suggested that it may act through various signaling pathways, including the inhibition of NF-κB and MAPK pathways. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation and the scavenging of free radicals. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its broad range of pharmacological activities, making it a versatile molecule for various research applications. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone. One potential application is in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may also be used as a lead compound for the synthesis of analogs with improved pharmacological properties. Further studies are needed to elucidate the exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone and its potential interactions with other molecules. Additionally, the development of new methods for the synthesis and purification of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may improve its accessibility and potential for further research.
Méthodes De Synthèse
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone can be synthesized through a multistep process involving the condensation of 2-aminobenzoic acid with benzaldehyde, followed by cyclization and reduction. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been widely researched for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of novel antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
3-benzyl-6-ethyl-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-12-8-9-16-14(10-12)17(20)15(18(21)19-16)11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADFAYUAKQUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914043.png)
![2-[(6-nitro-2-oxo-2H-chromen-4-yl)oxy]acetamide](/img/structure/B5914050.png)
![2-[(cyanomethyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914055.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914059.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B5914066.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5914074.png)
![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5914097.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)